molecular formula C29H22ClN3O5S2 B2838717 ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate CAS No. 617696-38-5

ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

Cat. No. B2838717
M. Wt: 592.08
InChI Key: MEGREXVLTRJNLN-IZHYLOQSSA-N
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Description

Ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C29H22ClN3O5S2 and its molecular weight is 592.08. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Activities

  • Antimicrobial Agent Development: Ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate and its derivatives have been synthesized and characterized for potential use as antimicrobial agents. Their activities against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans, have been evaluated, highlighting their therapeutic potential (Desai, Shihora, & Moradia, 2007).

Synthesis and Characterization

  • Structural Studies and Synthesis: Advanced structural studies, including X-ray crystallography and spectroscopic analysis, have been conducted on this compound and its analogs. These studies are crucial for understanding their chemical properties and potential applications in drug design (Gzella et al., 2014).

Potential Therapeutic Applications

  • Anticancer and Antiparasitic Potential: Research has identified certain derivatives of ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate as promising candidates for anticancer and antiparasitic therapies. These derivatives have shown efficacy against various cancer cell lines and parasites like Trypanosoma brucei, demonstrating their therapeutic versatility (Holota et al., 2019).

properties

IUPAC Name

ethyl 4-[[2-[(3Z)-3-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O5S2/c1-2-38-28(37)17-11-13-19(14-12-17)31-23(34)16-32-22-10-6-4-8-20(22)24(26(32)35)25-27(36)33(29(39)40-25)15-18-7-3-5-9-21(18)30/h3-14H,2,15-16H2,1H3,(H,31,34)/b25-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGREXVLTRJNLN-IZHYLOQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CC=C5Cl)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate

CAS RN

617696-38-5
Record name ETHYL 4-[({(3Z)-3-[3-(2-CHLOROBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE ]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL}ACETYL)AMINO]BENZOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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